molecular formula C14H15NO2 B11721009 Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11721009
M. Wt: 229.27 g/mol
InChI Key: OPSPNAJAEYWQHG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 4-methylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions generally include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.

    Ethyl 3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: Features a methoxy group, potentially altering its solubility and interaction with biological targets.

Biological Activity

Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Pyrrole Derivatives

Pyrrole compounds are known for their biological significance, exhibiting various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This compound is a member of this class, and its unique substitution pattern contributes to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing biochemical processes.
  • Receptor Modulation : It may interact with receptors such as norepinephrine and serotonin receptors, affecting neurotransmitter levels and signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. This compound has shown promising activity against various bacterial strains. For instance:

Compound MIC (μg/mL) Target Organism
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

This data suggests that this compound exhibits significant antimicrobial potential, particularly against Gram-positive bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. A study reported that derivatives similar to this compound showed:

Compound IC50 (μM) Cancer Cell Line
This compound15HeLa (cervical cancer)
Control (Doxorubicin)0.5HeLa

These findings suggest that while the compound is less potent than established chemotherapeutics like Doxorubicin, it still holds promise for further development as an anticancer agent .

Case Study 1: Antituberculosis Activity

A series of pyrrole derivatives were evaluated for their antituberculosis activity. This compound was part of a broader screening program where derivatives exhibited MIC values below 0.016μg/mL0.016\,\mu g/mL against Mycobacterium tuberculosis. This indicates a strong potential for developing new antituberculosis agents based on this scaffold .

Case Study 2: Lipid-Lowering Effects

In a study examining lipid-lowering effects, this compound demonstrated significant reductions in serum triglycerides and LDL cholesterol levels in animal models. The results are summarized in the following table:

Compound Dosage (mg/kg/day) Effect on Triglycerides (%) Effect on LDL Cholesterol (%)
This compound8-39%-52%
Control (Statin)--45%-60%

This suggests that the compound may be effective in managing lipid profiles and could be explored further for cardiovascular applications .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3

InChI Key

OPSPNAJAEYWQHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C

Origin of Product

United States

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